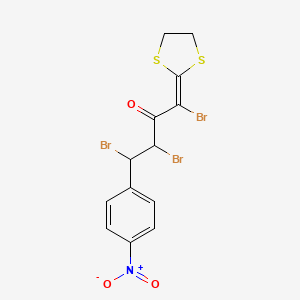![molecular formula C25H32Br2N4S B12609990 Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-19-2](/img/structure/B12609990.png)
Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties
Métodos De Preparación
The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves several steps. One common method includes the reaction of 3-bromobenzyl chloride with piperidine to form N-(3-bromobenzyl)piperidine. This intermediate is then reacted with thiourea to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit lysine-specific demethylase 1, which plays a role in gene expression regulation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- can be compared with other thiourea derivatives such as:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]thiourea: Another derivative with similar structural features but different functional groups. The uniqueness of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- lies in its specific substitution pattern and the presence of piperidinylmethyl groups, which contribute to its distinct biological and chemical properties.
Propiedades
Número CAS |
649740-19-2 |
|---|---|
Fórmula molecular |
C25H32Br2N4S |
Peso molecular |
580.4 g/mol |
Nombre IUPAC |
1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]thiourea |
InChI |
InChI=1S/C25H32Br2N4S/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32) |
Clave InChI |
RUGLEGNQANXFPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)

![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)


![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)

![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)


![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
